3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline
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Overview
Description
3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the benzoyl, dimethylbenzenesulfonyl, and dimethoxy groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl or sulfonyl groups to their corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized quinoline derivatives.
Scientific Research Applications
3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine: Known for its interactions with human DNA and potential pharmacological applications.
3-benzoyl-4-chloro-benzenesulfonyl chloride: Used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
3-benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6,7-dimethoxyquinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-16-10-11-19(12-17(16)2)33(29,30)26-20-13-23(31-3)24(32-4)14-22(20)27-15-21(26)25(28)18-8-6-5-7-9-18/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQQJBGAJCBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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